molecular formula C13H16F2N2O B4651564 1-(2,5-difluorobenzoyl)-4-ethylpiperazine

1-(2,5-difluorobenzoyl)-4-ethylpiperazine

Cat. No. B4651564
M. Wt: 254.28 g/mol
InChI Key: HXZWBZFYBSNGSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-difluorobenzoyl)-4-ethylpiperazine, also known as DFEP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DFEP is a piperazine derivative with a difluorobenzoyl group attached to its structure, which confers unique properties to the molecule. In

Scientific Research Applications

1-(2,5-difluorobenzoyl)-4-ethylpiperazine has been found to exhibit promising therapeutic effects in various diseases, including cancer, neurological disorders, and infectious diseases. In cancer research, 1-(2,5-difluorobenzoyl)-4-ethylpiperazine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, 1-(2,5-difluorobenzoyl)-4-ethylpiperazine has been reported to modulate the immune system and enhance the efficacy of immunotherapy in cancer treatment. In neurological research, 1-(2,5-difluorobenzoyl)-4-ethylpiperazine has been found to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. 1-(2,5-difluorobenzoyl)-4-ethylpiperazine has also shown potential as an antiviral agent against influenza and Zika viruses.

Mechanism of Action

The mechanism of action of 1-(2,5-difluorobenzoyl)-4-ethylpiperazine is not fully understood, but it is believed to involve multiple pathways. 1-(2,5-difluorobenzoyl)-4-ethylpiperazine has been reported to activate the p53 pathway, which plays a crucial role in regulating cell cycle and apoptosis. 1-(2,5-difluorobenzoyl)-4-ethylpiperazine has also been found to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. In addition, 1-(2,5-difluorobenzoyl)-4-ethylpiperazine has been shown to modulate the expression of various genes involved in immune response and inflammation.
Biochemical and Physiological Effects:
1-(2,5-difluorobenzoyl)-4-ethylpiperazine has been reported to have minimal toxicity and side effects in animal studies. 1-(2,5-difluorobenzoyl)-4-ethylpiperazine has been found to be well-tolerated in mice and rats at doses up to 1000 mg/kg/day. 1-(2,5-difluorobenzoyl)-4-ethylpiperazine has also been shown to have good pharmacokinetic properties, including high oral bioavailability and long half-life, making it suitable for oral administration.

Advantages and Limitations for Lab Experiments

1-(2,5-difluorobenzoyl)-4-ethylpiperazine has several advantages for lab experiments. It is easy to synthesize, has high purity and yield, and is stable under normal laboratory conditions. 1-(2,5-difluorobenzoyl)-4-ethylpiperazine has also been found to have good solubility in common solvents, making it suitable for various assays and experiments. However, 1-(2,5-difluorobenzoyl)-4-ethylpiperazine has some limitations, including its high cost and limited availability, which may hinder its widespread use in research.

Future Directions

1-(2,5-difluorobenzoyl)-4-ethylpiperazine has shown great potential in various areas of scientific research, and there are several future directions that could be pursued. One direction is to investigate the efficacy of 1-(2,5-difluorobenzoyl)-4-ethylpiperazine in combination with other drugs or therapies, such as chemotherapy or immunotherapy, to enhance its therapeutic effects. Another direction is to explore the molecular mechanisms underlying the therapeutic effects of 1-(2,5-difluorobenzoyl)-4-ethylpiperazine, which could lead to the discovery of new drug targets. Additionally, further studies are needed to evaluate the safety and efficacy of 1-(2,5-difluorobenzoyl)-4-ethylpiperazine in human clinical trials, which could pave the way for its use in clinical practice.
Conclusion:
In conclusion, 1-(2,5-difluorobenzoyl)-4-ethylpiperazine is a promising compound in scientific research due to its potential therapeutic applications in cancer, neurological disorders, and infectious diseases. 1-(2,5-difluorobenzoyl)-4-ethylpiperazine has been found to be easy to synthesize, well-tolerated, and stable under normal laboratory conditions. Although 1-(2,5-difluorobenzoyl)-4-ethylpiperazine has some limitations, such as high cost and limited availability, its potential benefits make it a valuable compound for further research. Future studies should focus on exploring the molecular mechanisms and clinical applications of 1-(2,5-difluorobenzoyl)-4-ethylpiperazine.

properties

IUPAC Name

(2,5-difluorophenyl)-(4-ethylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2N2O/c1-2-16-5-7-17(8-6-16)13(18)11-9-10(14)3-4-12(11)15/h3-4,9H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXZWBZFYBSNGSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,5-Difluorophenyl)-(4-ethylpiperazin-1-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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